Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate
Description
Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline derivative with a methyl ester at position 2, a 3-chloro-4-methylphenylamino substituent at position 4, and a methyl group at position 6. The structural features of this compound—particularly the chloro-methylphenylamino group and methyl substituents—suggest tailored lipophilicity and steric effects, which may influence its bioactivity and pharmacokinetic properties.
Properties
IUPAC Name |
methyl 4-(3-chloro-4-methylanilino)-8-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-7-8-13(9-15(11)20)21-16-10-17(19(23)24-3)22-18-12(2)5-4-6-14(16)18/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGCGLJQGMBFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Ester Group: The methyl ester group can be introduced via esterification of the carboxylic acid derivative of quinoline using methanol and a strong acid catalyst like sulfuric acid.
Amination Reaction: The amino group is introduced through a nucleophilic substitution reaction where the 4-position of the quinoline core is substituted with an amino group using reagents like ammonia or an amine derivative.
Attachment of the 3-Chloro-4-Methylphenyl Group: This step involves a coupling reaction, such as the Suzuki-Miyaura coupling, where the 3-chloro-4-methylphenyl group is attached to the amino group on the quinoline core using a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like thiols or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thiols, amines, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Thiol or amine-substituted quinoline derivatives.
Scientific Research Applications
Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a potential mechanism for its anti-cancer activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on the Quinoline Core
N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline () Structure: Features a 2-chloro-8-methylquinoline core with a 4-methoxyaniline substituent. Key Differences:
- The methoxy group on the aniline ring increases polarity compared to the 3-chloro-4-methylphenyl group in the target compound.
[2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate () Structure: Contains a nitro group on the phenyl ring and a 4-chlorophenyl substituent. Key Differences:
- The nitro group is strongly electron-withdrawing, which may enhance reactivity but reduce metabolic stability compared to the chloro-methyl group in the target compound .
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic Acid () Structure: Substituted with a carboxylic acid at position 4 and a 3-methoxyphenyl group at position 2. Key Differences:
- The carboxylic acid group increases hydrophilicity, contrasting with the methyl ester in the target compound. This difference impacts bioavailability and membrane permeability .
Core Heterocycle Modifications
Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido-[2,1-b]quinazoline-3-carboxylate ()
- Structure : Features a pyrimido-quinazoline core with an iodine substituent.
- Key Differences :
Physicochemical Properties
Lipophilicity :
- emphasizes HPLC-derived log k values for carbamate derivatives, where chloro and methyl groups enhance lipophilicity. The target compound’s 3-chloro-4-methylphenyl group likely confers moderate lipophilicity, balancing solubility and membrane penetration .
- The carboxylic acid in reduces log k compared to the methyl ester in the target compound .
- Crystallography: The quinoline ring in is planar (RMS deviation: 0.04 Å), similar to the target compound. However, the dihedral angle with substituents (70.22° vs.
Biological Activity
Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which is characterized by a diverse range of biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline core with specific substitutions that influence its biological properties. The presence of the 3-chloro-4-methylphenyl amino group and the methyl ester at the carboxylic acid position are crucial for its activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies have indicated its potential to induce apoptosis in malignant cells, likely through the activation of intrinsic apoptotic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibitor of specific enzymes |
The mechanisms through which this compound exerts its effects are still under investigation. Current hypotheses include:
- Interaction with Biological Targets: The compound may bind to specific proteins involved in disease pathways, altering their function and leading to therapeutic effects.
- Cell Signaling Modulation: It may influence cell signaling pathways that regulate cell growth and survival, particularly in cancer cells.
Comparative Analysis with Related Compounds
A comparative analysis with similar quinoline derivatives reveals variations in biological activity based on structural modifications. For instance:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-aminoquinoline-2-carboxylate | Amino group instead of chloro group | Different biological activity profile |
| Methyl 4-[(3-fluoro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate | Fluorine substitution | Variations in reactivity and biological activity |
This table illustrates how slight changes in molecular structure can lead to significant differences in biological behavior.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Methodology: The synthesis typically involves a multi-step organic reaction process, including the formation of the quinoline core through Friedländer synthesis and subsequent substitution reactions to introduce the amino group.
- In Vitro Studies: In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for further drug development.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, construct the quinoline core using Friedländer or Gould-Jacobs cyclization. Introduce the methyl group at position 8 via alkylation or through a pre-functionalized precursor. For the 4-amino substituent, a nucleophilic aromatic substitution (SNAr) or reductive amination strategy is recommended. For example, phosphorous oxychloride-mediated esterification (as in 4-Chlorophenyl quinoline-2-carboxylate synthesis ) can be adapted. Late-stage diversification at the 4-position using NaBH3CN reduction of imines (as in ) ensures regioselective amination. Optimize reaction temperature (353–363 K) and stoichiometry (1:1 molar ratio of acid and phenol derivatives) to improve yields. Monitor progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and assess purity. For example, quinoline protons typically resonate at δ 8.5–9.0 ppm, while methyl groups appear as singlets near δ 2.5–3.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak for C₁₉H₁₈ClN₂O₂: calc. 341.1056).
- X-ray Crystallography : Resolve dihedral angles between the quinoline core and aromatic substituents (e.g., 14.7° between quinoline and phenyl rings in analogous structures ).
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify purity (>95%) .
Q. How should researchers purify this compound, and what solvents are optimal for recrystallization?
- Methodological Answer : After column chromatography (hexane/EtOAc), recrystallize from absolute ethanol or methanol to obtain high-purity crystals. Ethanol is preferred for its moderate polarity and ability to dissolve quinoline derivatives while excluding impurities. For example, 4-Chlorophenyl quinoline-2-carboxylate was recrystallized from ethanol with a 90% yield .
Advanced Research Questions
Q. How do crystal packing interactions influence the physicochemical properties of this compound?
- Methodological Answer : X-ray crystallography reveals weak intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the crystal lattice. In analogous compounds, these interactions form R₂²(14) graph-set motifs, impacting solubility and melting points. Computational modeling (e.g., DFT) can predict packing efficiency and guide co-crystal design for enhanced bioavailability .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in biological systems?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 3-chloro-4-methylphenyl with 4-fluorophenyl) and compare bioactivity.
- Pharmacophore Mapping : Use docking studies to identify key interactions (e.g., quinoline-carboxylate binding to enzyme active sites).
- In Vitro Assays : Test analogs against target proteins (e.g., kinases) to correlate substituent electronic effects (Cl vs. OMe) with IC₅₀ values. highlights how methoxy groups enhance solubility and alter activity .
Q. How should researchers resolve contradictions in spectroscopic or bioactivity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate synthetic protocols (e.g., catalyst purity in Pd-mediated couplings ).
- Control Experiments : Include reference compounds (e.g., 8-methylquinoline derivatives) to benchmark spectral data.
- Meta-Analysis : Cross-reference crystallographic data (e.g., dihedral angles ) with computational models to confirm conformational stability.
Q. What advanced spectroscopic methods can clarify ambiguous NMR or MS signals?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HMBC can confirm connectivity between the quinoline nitrogen and adjacent substituents.
- MS/MS Fragmentation : Use collision-induced dissociation (CID) to identify fragment ions (e.g., loss of COOCH₃ group at m/z 297).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
